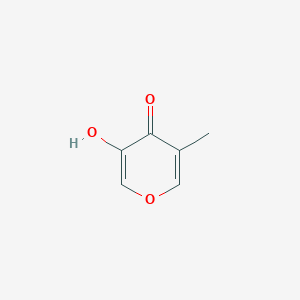
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol is a complex organic compound that belongs to the class of dibenzo cycloheptenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and dibenzo cycloheptene precursors. Common synthetic routes may involve:
Step 1: Formation of the dibenzo cycloheptene core through cyclization reactions.
Step 2: Introduction of the naphthylsulfinyl group via sulfoxidation reactions.
Step 3: Final functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the sulfinyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to specific receptors: Modulating biological pathways.
Inhibiting enzymes: Affecting metabolic processes.
Altering cellular functions: Leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Lacks the naphthylsulfinyl group.
5-((2-Naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol: Similar structure but without the dihydro modification.
Uniqueness
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol is unique due to the presence of both the naphthylsulfinyl and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38306-18-2 |
|---|---|
Molekularformel |
C26H22O2S |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-(naphthalen-2-ylsulfinylmethyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C26H22O2S/c27-26(18-29(28)23-16-15-19-7-1-2-10-22(19)17-23)24-11-5-3-8-20(24)13-14-21-9-4-6-12-25(21)26/h1-12,15-17,27H,13-14,18H2 |
InChI-Schlüssel |
NJCDPKQDDDCXAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CS(=O)C4=CC5=CC=CC=C5C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


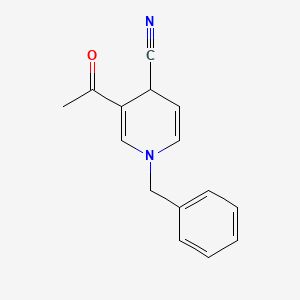
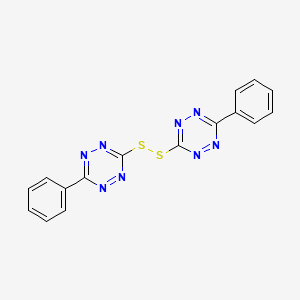
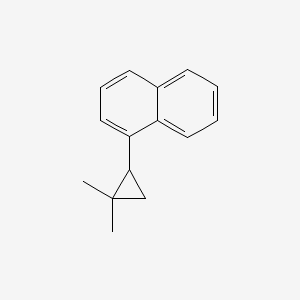

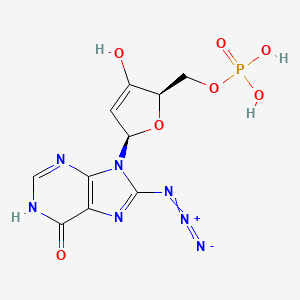
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
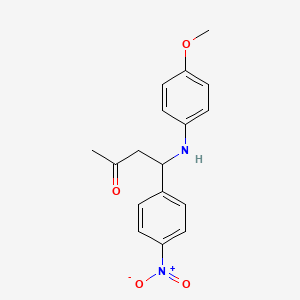

![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
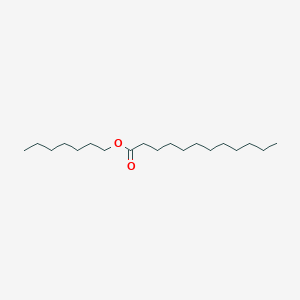
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)


